Cas no 944901-77-3 (4-methyl-5H,6H,7H,8H-pyrido4,3-dpyrimidine)
4-methyl-5H,6H,7H,8H-pyrido4,3-dpyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- 4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride
- 5,6,7,8-tetrahydro-4-methyl-Pyrido[4,3-d]pyrimidine
- 4-methyl-5H,6H,7H,8H-pyrido4,3-dpyrimidine
- FT-0752846
- CS-0183585
- DTXSID00717065
- 4-METHYL-5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDINE
- EN300-2969049
- SCHEMBL12333209
- AKOS006305073
- 944901-77-3
- AB59025
- DB-079928
-
- MDL: MFCD10697115
- Inchi: 1S/C8H11N3/c1-6-7-4-9-3-2-8(7)11-5-10-6/h5,9H,2-4H2,1H3
- InChI Key: YYZDYNSUOPWBRV-UHFFFAOYSA-N
- SMILES: N1CC2C(C)=NC=NC=2CC1
Computed Properties
- Exact Mass: 149.095297364g/mol
- Monoisotopic Mass: 149.095297364g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 37.8Ų
4-methyl-5H,6H,7H,8H-pyrido4,3-dpyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029185576-1g |
4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
944901-77-3 | 95% | 1g |
$436.00 | 2023-08-31 | |
| Chemenu | CM165616-1g |
4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
944901-77-3 | 95% | 1g |
$552 | 2024-07-19 | |
| Enamine | EN300-2969049-0.05g |
4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine |
944901-77-3 | 0.05g |
$708.0 | 2023-09-06 | ||
| Enamine | EN300-2969049-0.1g |
4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine |
944901-77-3 | 0.1g |
$741.0 | 2023-09-06 | ||
| Enamine | EN300-2969049-0.25g |
4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine |
944901-77-3 | 0.25g |
$775.0 | 2023-09-06 | ||
| Enamine | EN300-2969049-0.5g |
4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine |
944901-77-3 | 0.5g |
$808.0 | 2023-09-06 | ||
| Enamine | EN300-2969049-1.0g |
4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine |
944901-77-3 | 1g |
$842.0 | 2023-05-30 | ||
| Enamine | EN300-2969049-2.5g |
4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine |
944901-77-3 | 2.5g |
$1758.0 | 2023-09-06 | ||
| Enamine | EN300-2969049-5.0g |
4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine |
944901-77-3 | 5g |
$3462.0 | 2023-05-30 | ||
| Enamine | EN300-2969049-10.0g |
4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine |
944901-77-3 | 10g |
$6747.0 | 2023-05-30 |
4-methyl-5H,6H,7H,8H-pyrido4,3-dpyrimidine Suppliers
4-methyl-5H,6H,7H,8H-pyrido4,3-dpyrimidine Related Literature
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Tong Xu,Dongwei Ma,Chengbo Li,Qian Liu,Siyu Lu,Abdullah M. Asiri,Chun Yang,Xuping Sun Chem. Commun., 2020,56, 3673-3676
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 4-methyl-5H,6H,7H,8H-pyrido4,3-dpyrimidine
Professional Introduction to Compound with CAS No. 944901-77-3 and Product Name: 4-methyl-5H,6H,7H,8H-pyrido4,3-dpyrimidine
The compound identified by the CAS number 944901-77-3 and the product name 4-methyl-5H,6H,7H,8H-pyrido4,3-dpyrimidine represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the pyrido-pyrimidine class, a scaffold that has garnered considerable attention due to its structural versatility and biological activity. Pyrido-pyrimidines are known for their potential in modulating various biological pathways, making them valuable candidates for drug discovery and development.
Recent research in medicinal chemistry has highlighted the importance of 4-methyl-5H,6H,7H,8H-pyrido4,3-dpyrimidine as a key intermediate in synthesizing novel therapeutic agents. The structural framework of this compound allows for modifications at multiple positions, enabling the exploration of diverse pharmacological profiles. Specifically, the presence of a methyl group at the 4-position and the fused pyrimidine ring system contribute to its unique chemical and biological properties.
One of the most compelling aspects of 4-methyl-5H,6H,7H,8H-pyrido4,3-dpyrimidine is its potential in oncology research. Studies have demonstrated that derivatives of this compound can exhibit inhibitory effects on kinases and other enzymes involved in cancer cell proliferation. The pyrido-pyrimidine core is particularly adept at binding to ATP pockets in target proteins, thereby disrupting critical signaling pathways. For instance, research has shown that certain analogs of this scaffold can inhibit tyrosine kinases, which are often overexpressed in various cancers.
In addition to its applications in oncology, 4-methyl-5H,6H,7H,8H-pyrido4,3-dpyrimidine has shown promise in the treatment of inflammatory and autoimmune diseases. The compound's ability to modulate inflammatory cytokine production has been explored in preclinical models. By interacting with specific receptors and enzymes involved in inflammation, this compound may offer a novel approach to managing conditions such as rheumatoid arthritis and inflammatory bowel disease. The structural flexibility of the pyrido-pyrimidine scaffold allows for the design of molecules that can selectively target inflammatory pathways without significant off-target effects.
The synthesis of 4-methyl-5H,6H,7H,8H-pyrido4,3-dpyrimidine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions are commonly utilized in the construction of the pyrido-pyrimidine core. These synthetic strategies ensure that the final product meets the stringent requirements for pharmaceutical applications.
From a computational chemistry perspective, 4-methyl-5H,6H,7H,8H-pyrido4,3-dpyrimidine has been extensively studied using molecular modeling techniques. These studies aim to elucidate its binding interactions with biological targets at an atomic level. By employing molecular dynamics simulations and docking studies, researchers can predict how this compound might behave within a cellular environment. This information is crucial for optimizing its pharmacokinetic properties and improving its therapeutic efficacy.
The pharmacological profile of 4-methyl-5H,6H,7H,8H-pyrido4,3-dpyrimidine has been further investigated through in vitro and in vivo assays. In cell-based assays, derivatives of this compound have demonstrated potent activity against various cancer cell lines. Additionally, animal models have provided insights into its safety profile and potential therapeutic benefits. These preclinical studies lay the groundwork for future clinical trials aimed at evaluating its efficacy in human patients.
The future direction of research on 4-methyl-5H、6 H、7 H、8 H - pyrido 4、3 - dipyrimidin is promising,with several avenues for exploration remaining open。 One area of focus is the development of more selective derivatives that can target specific disease pathways while minimizing side effects。 Another avenue involves exploring new synthetic routes that could improve yield and reduce costs,making it more accessible for large-scale production。
Moreover,the integration of artificial intelligence (AI) into drug discovery pipelines is revolutionizing how compounds like 4-methyl-5 H、6 H、7 H、8 H - pyrido 4、3 - dipyrimidin are designed and optimized。 AI-driven platforms can predict molecular properties,identify potential lead compounds,and accelerate the synthesis process。 This interdisciplinary approach holds great promise for accelerating the development of novel therapeutics。
In conclusion,the compound with CAS No. 944901-77-3,known as 4-methyl-5 H、6 H、7 H、8 H - pyrido 4、3 - dipyrimidin,is a versatile pharmacophore with significant potential in pharmaceutical applications。 Its structural features make it an attractive candidate for developing drugs targeting cancers,inflammatory diseases,and other disorders。 Ongoing research continues to uncover new possibilities for this compound,and advancements in synthetic chemistry,computational modeling,and AI-driven drug discovery are poised to further enhance its therapeutic promise。
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